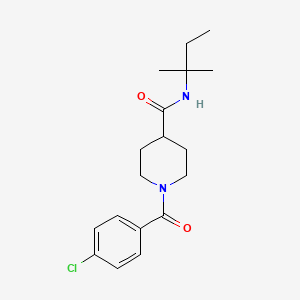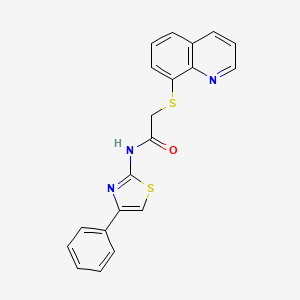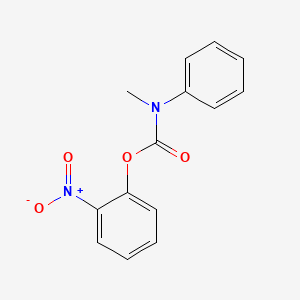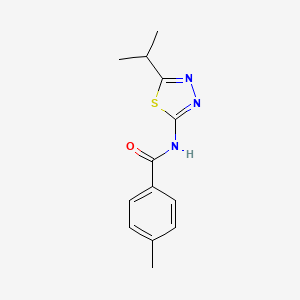
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide, commonly referred to as IMD-0354, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. This molecule belongs to the class of compounds known as thiadiazoles and has been found to possess anti-inflammatory, anti-cancer, and immunomodulatory properties.
作用機序
IMD-0354 exerts its pharmacological effects by inhibiting the NF-κB signaling pathway. NF-κB is a transcription factor that regulates the expression of genes involved in immune and inflammatory responses. It is activated in response to various stimuli such as cytokines, pathogens, and oxidative stress. The activation of NF-κB leads to the production of inflammatory cytokines, chemokines, and other mediators that contribute to the pathogenesis of various diseases. IMD-0354 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of IκBα, an inhibitor of NF-κB.
Biochemical and Physiological Effects
IMD-0354 has been found to possess several biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, IMD-0354 has been found to inhibit the expression of adhesion molecules such as ICAM-1 and VCAM-1, which are involved in the recruitment of immune cells to sites of inflammation. This molecule has also been found to inhibit the proliferation and survival of cancer cells by inducing apoptosis and cell cycle arrest.
実験室実験の利点と制限
IMD-0354 has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. Additionally, IMD-0354 has been extensively characterized in terms of its pharmacological properties, making it a well-established tool compound for studying the NF-κB signaling pathway. However, one limitation of IMD-0354 is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain experimental systems.
将来の方向性
For research on IMD-0354 include:
1. Further elucidation of the molecular mechanisms underlying its pharmacological effects.
2. Evaluation of its efficacy and safety in clinical trials for the treatment of inflammatory diseases, cancer, and other diseases.
3. Development of novel derivatives with improved pharmacological properties such as solubility and bioavailability.
4. Investigation of its potential use in combination with other drugs for synergistic effects.
5. Evaluation of its potential use in other disease models such as autoimmune diseases and neurodegenerative diseases.
In conclusion, IMD-0354 is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It possesses anti-inflammatory, anti-cancer, and immunomodulatory properties and exerts its pharmacological effects by inhibiting the NF-κB signaling pathway. Future research on IMD-0354 holds promise for the development of novel therapies for various diseases.
合成法
The synthesis of IMD-0354 involves the reaction of 5-isopropyl-1,3,4-thiadiazol-2-amine with 4-methylbenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution to yield the desired product in good yields.
科学的研究の応用
IMD-0354 has been extensively studied for its potential therapeutic applications in various diseases. It has been found to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway, which plays a crucial role in the regulation of the immune response. This molecule has also been found to possess anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Additionally, IMD-0354 has been shown to modulate the immune response by regulating the differentiation and function of immune cells.
特性
IUPAC Name |
4-methyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-8(2)12-15-16-13(18-12)14-11(17)10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEZRSGXJJHAMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[1-(2-furoylamino)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5820841.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-3-isopropoxybenzamide](/img/structure/B5820873.png)
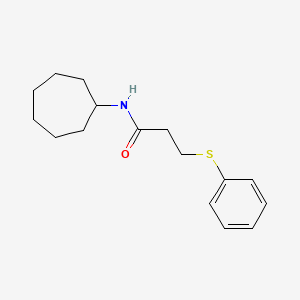
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-4-methylphenol](/img/structure/B5820883.png)
![N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)acetamide](/img/structure/B5820895.png)
![N-[5-(2,4-dichlorobenzyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B5820896.png)
![3-[2-(1H-imidazol-4-yl)ethyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5820900.png)
![1H-indene-1,2,3-trione 2-[(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)hydrazone]](/img/structure/B5820907.png)
![[1-(4-iodophenyl)-1H-pyrrol-2-yl]methanol](/img/structure/B5820913.png)
![3-(2-furyl)-N-[3-(isobutyrylamino)phenyl]acrylamide](/img/structure/B5820914.png)
![2-(4-chlorophenyl)-N-{[(2-hydroxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5820926.png)
